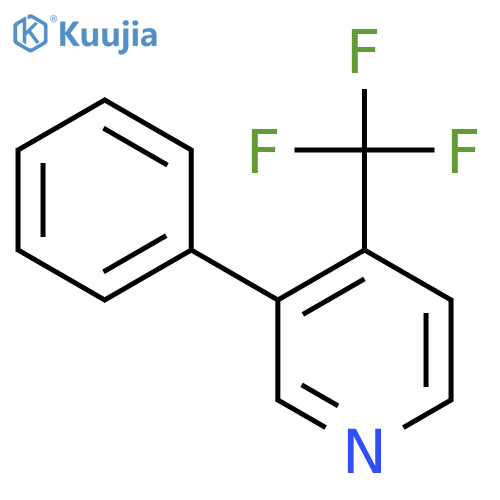Cas no 1806299-81-9 (3-Phenyl-4-(trifluoromethyl)pyridine)

3-Phenyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-phenyl-4-(trifluoromethyl)pyridine
- 3-Phenyl-4-(trifluoromethyl)pyridine
-
- MDL: MFCD28802214
- インチ: 1S/C12H8F3N/c13-12(14,15)11-6-7-16-8-10(11)9-4-2-1-3-5-9/h1-8H
- InChIKey: OICFUBOAGFZEKK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=CC=1C1C=CC=CC=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 221
- トポロジー分子極性表面積: 12.9
3-Phenyl-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002606-500mg |
3-Phenyl-4-(trifluoromethyl)pyridine |
1806299-81-9 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
| Matrix Scientific | 143065-1g |
3-Phenyl-4-(trifluoromethyl)pyridine, 95% |
1806299-81-9 | 95% | 1g |
$1998.00 | 2023-09-07 | |
| Alichem | A029002606-1g |
3-Phenyl-4-(trifluoromethyl)pyridine |
1806299-81-9 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
| Alichem | A029002606-250mg |
3-Phenyl-4-(trifluoromethyl)pyridine |
1806299-81-9 | 95% | 250mg |
$1,048.60 | 2022-03-31 |
3-Phenyl-4-(trifluoromethyl)pyridine 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
3-Phenyl-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-Phenyl-4-(trifluoromethyl)pyridine (CAS No. 1806299-81-9)
3-Phenyl-4-(trifluoromethyl)pyridine, with the CAS number 1806299-81-9, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyridine core, which is substituted with a phenyl group at the 3-position and a trifluoromethyl group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The chemical structure of 3-Phenyl-4-(trifluoromethyl)pyridine can be represented as C10H7F3N. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the phenyl substitution contributes to its aromatic character and potential for forming π-π interactions. These features are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles, which are essential for drug development.
In recent years, 3-Phenyl-4-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a ligand for various receptors, particularly in the central nervous system (CNS). Studies have shown that this compound can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The ability to selectively target these receptors makes 3-Phenyl-4-(trifluoromethyl)pyridine a promising lead compound for developing novel treatments.
Beyond its potential in CNS disorders, 3-Phenyl-4-(trifluoromethyl)pyridine has also been explored for its anti-inflammatory properties. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This property suggests that it could be useful in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthetic route to 3-Phenyl-4-(trifluoromethyl)pyridine involves several well-established chemical transformations. One common method involves the reaction of 4-trifluoromethylpyridine with phenylboronic acid in the presence of a palladium catalyst. This Suzuki coupling reaction is highly efficient and provides good yields of the desired product. Alternative synthetic strategies have also been reported, including electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, which offer flexibility in optimizing the synthesis process.
In terms of safety and handling, it is important to note that while 3-Phenyl-4-(trifluoromethyl)pyridine is not classified as a hazardous material, proper precautions should be taken during its handling and storage to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory practices to minimize exposure risks.
The current landscape of research on 3-Phenyl-4-(trifluoromethyl)pyridine is dynamic and rapidly evolving. Recent studies have focused on elucidating its mechanism of action at a molecular level, as well as exploring its potential synergistic effects when combined with other therapeutic agents. For instance, one study published in the Journal of Medicinal Chemistry reported that combining 3-Phenyl-4-(trifluoromethyl)pyridine with selective serotonin reuptake inhibitors (SSRIs) resulted in enhanced efficacy in treating depression-like symptoms in animal models.
In conclusion, 3-Phenyl-4-(trifluoromethyl)pyridine (CAS No. 1806299-81-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new treatments for various diseases. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
1806299-81-9 (3-Phenyl-4-(trifluoromethyl)pyridine) 関連製品
- 128800-36-2(Methyl 2-chloro-4,6-difluorobenzoate)
- 306300-96-9(3-(4-methylphenyl)-N'-(1E)-(2,4,5-trimethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 1822592-08-4(Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate)
- 84325-18-8(4-Methylumbelliferyl b-D-Cellotrioside)
- 25700-18-9(4-(1H-1,2,4-triazol-1-yl)pyridine)
- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)


